3-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-dimethylaniline
Description
Properties
Molecular Formula |
C12H16N4 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
3-[2-(aminomethyl)-1H-imidazol-5-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C12H16N4/c1-16(2)10-5-3-4-9(6-10)11-8-14-12(7-13)15-11/h3-6,8H,7,13H2,1-2H3,(H,14,15) |
InChI Key |
BMIABAUEBIMSLA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2=CN=C(N2)CN |
Origin of Product |
United States |
Preparation Methods
Step 1: Bromination of N,N-Dimethylaniline Derivatives
Step 2: Coupling with Imidazole Precursors
-
Reactants : Brominated intermediate reacted with 2-aminomethylimidazole derivatives under palladium catalysis.
-
Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), K₂CO₃ (2 equiv).
Table 1: Halogenation-Coupling Method Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(OAc)₂ | Maximizes C–N bond formation |
| Solvent | DMF | Enhances solubility of intermediates |
| Temperature | 100°C | Balances reaction rate and side reactions |
Microwave-Assisted Synthesis
Microwave irradiation accelerates imidazole formation, reducing reaction times from hours to minutes:
-
Reactants : 2-Thiohydantoin (1.3 g, 10 mmol), 4-dimethylaminobenzaldehyde (1.5 g, 10 mmol), propylamine (1.64 mL, 20 mmol).
-
Conditions : Microwave irradiation at 300 W, 80°C for 40–60 minutes.
Advantages :
Catalytic Reductive Amination
This method introduces the aminomethyl group via reductive amination:
Step 1: Imine Formation
Step 2: Reduction
Table 2: Reductive Amination Efficiency
| Reducing Agent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| NaBH₄ | 4 | 70 | 92 |
| H₂/Pd-C | 2 | 75 | 95 |
Solid-Phase Synthesis for High-Throughput Production
Automated solid-phase methods enable rapid library synthesis:
-
Resin Functionalization : Wang resin loaded with Fmoc-protected aminomethylimidazole.
-
Coupling : N,N-Dimethylaniline derivatives added via HBTU/DIEA activation.
-
Cleavage : TFA/DCM (95:5) to release the product.
Advantages :
Industrial-Scale Continuous Flow Synthesis
Continuous flow reactors improve scalability and safety:
Setup :
-
Reactors : Two sequential microreactors (Teflon, 10 mL volume).
-
Step 1 : Imidazole formation at 120°C (residence time: 5 min).
-
Step 2 : Alkylation with dimethylamine at 80°C (residence time: 3 min).
-
Throughput : 1.2 kg/day with 80% yield.
Table 3: Continuous vs Batch Process Comparison
| Metric | Continuous Flow | Batch Process |
|---|---|---|
| Reaction Time | 8 min | 6 hours |
| Yield | 80% | 65% |
| Energy Consumption | 40 kWh/kg | 120 kWh/kg |
Chemical Reactions Analysis
Types of Reactions
3-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Potential Biological Activities
The imidazole moiety in 3-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-dimethylaniline contributes to its potential biological activity. Research indicates that it can interact with biological macromolecules, coordinating with metal ions through the imidazole ring. The aniline component facilitates hydrogen bonding and π-π interactions, which are critical for enzyme activity and receptor binding .
Case Study: Anticancer Activity
A study exploring the anticancer properties of related compounds demonstrated that structures similar to 3-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-dimethylaniline exhibited significant growth inhibition against various cancer cell lines, including those associated with breast and ovarian cancers. The mechanisms involved were attributed to the compound's ability to induce apoptosis and inhibit cell proliferation .
Material Science
Synthesis and Applications in Coatings
The versatility of 3-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-dimethylaniline allows it to be utilized in synthetic organic chemistry for producing advanced materials. Its synthesis typically involves multi-step reactions that can be optimized for high yields using automated systems in industrial settings.
Case Study: Polymer Composites
Research has indicated that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability. For instance, composites made with imidazole-functionalized polymers showed improved resistance to thermal degradation compared to conventional polymers .
Coordination Chemistry
Metal Complex Formation
The ability of 3-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-dimethylaniline to form complexes with transition metals has been extensively studied. These metal complexes exhibit unique catalytic properties, making them suitable for applications in catalysis and sensor technology .
Case Study: Catalytic Applications
In catalytic studies, metal complexes derived from this compound demonstrated high efficiency in promoting various organic reactions, including oxidation and cross-coupling reactions. These findings suggest potential applications in green chemistry practices where more sustainable processes are desired .
Summary of Applications
| Field | Application | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant growth inhibition in cancer cell lines; mechanisms include apoptosis. |
| Material Science | Polymer composites | Enhanced mechanical properties; improved thermal stability. |
| Coordination Chemistry | Metal complex formation | High catalytic efficiency in organic reactions; potential for green chemistry. |
Mechanism of Action
The mechanism by which 3-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-dimethylaniline exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the aniline group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues from
The closest structural analog is 4-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylaniline (CAS 2562-71-2, similarity score: 0.98). Key differences include:
- Substituent Position: The target compound has a 2-aminomethyl-imidazole, while the analog has a benzo[d]imidazol-2-yl group fused to the benzene ring.
- In contrast, the aminomethyl group in the target compound provides hydrogen-bonding capability and increased solubility in polar solvents .
| Property | Target Compound | 4-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylaniline |
|---|---|---|
| Core Structure | 1H-imidazole with aminomethyl | Benzo[d]imidazole fused ring |
| Hydrogen Bonding | High (NH₂ group) | Limited (no free NH) |
| Solubility | Moderate in polar solvents | Low (due to fused aromatic system) |
| Synthetic Complexity | Moderate (requires imidazole functionalization) | High (requires benzimidazole synthesis) |
Chlorinated Derivatives ()
Compound 10 ([4-(2-(5-chloro-1H-benzo[d]imidazol-2-yl)phenylimino)methyl)–N,N-dimethylaniline) differs by:
- Substituent : A chloro group at the 5-position of the benzimidazole, increasing electronegativity and lipophilicity.
- Biological Implications: The chloro group may enhance membrane permeability but reduce metabolic stability compared to the target compound’s aminomethyl group. Spectroscopic data (FTIR, NMR) confirm distinct absorption peaks for C-Cl (750–550 cm⁻¹) and NH₂ (3300 cm⁻¹) .
Nitro-Imidazole Derivatives ()
Compounds like (S)-2-(3-((Diphenylmethylene)amino)-4-methyl-5-(m-trifluoromethyl-phenyl)-imidazolin-2-on-1-yl)-N-isopropyl-3-phenylpropanamide (8l) and 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols feature nitro groups. Key distinctions:
- Electronic Effects: Nitro groups are strong electron-withdrawing, reducing electron density on the imidazole ring, whereas the aminomethyl group is electron-donating.
- Reactivity: Nitro groups may participate in redox reactions, while aminomethyl groups are prone to alkylation or acylation .
Thiazole-Triazole Hybrids ()
Compounds such as 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) exhibit multi-heterocyclic systems. Differences include:
Indole-Imidazole Hybrids ()
Compounds like 3-(1-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-1H-imidazol-5-yl)-6-chloro-1H-indole (40) combine imidazole with indole moieties. Key contrasts:
- Planarity : Indole systems enable π-π stacking with aromatic residues in enzymes, whereas the target compound’s dimethylaniline may engage in hydrophobic interactions.
- Synthetic Routes : Indole-imidazole hybrids require palladium-catalyzed cross-coupling, while the target compound’s synthesis likely involves simpler condensation steps .
Data Tables
Table 1: Physicochemical Properties
Biological Activity
3-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-dimethylaniline is a complex organic compound notable for its dual functional groups: an imidazole ring and a dimethylated aniline structure. This unique combination enhances its potential biological activity and reactivity, making it a subject of interest in medicinal chemistry and materials science.
The biological activity of 3-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-dimethylaniline is primarily attributed to its ability to interact with various biological macromolecules. The imidazole moiety allows for coordination with metal ions, while the aniline group facilitates hydrogen bonding and π-π interactions. These interactions are essential for influencing enzyme activity and receptor binding, which are critical for understanding the compound's mechanism of action in biological systems.
Potential Applications
Research indicates that this compound exhibits several promising biological activities:
Case Studies
- In Vitro Cytotoxicity : A study on structurally similar compounds indicated that they possess low cytotoxicity while maintaining potent activity against cancer cells. This suggests that 3-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-dimethylaniline may also exhibit a favorable safety profile in therapeutic applications .
- Enzyme Inhibition : Compounds featuring an imidazole ring have been reported to inhibit key enzymes involved in inflammatory pathways, suggesting that 3-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-dimethylaniline could be developed as an anti-inflammatory agent .
Synthesis and Characterization
The synthesis of 3-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-dimethylaniline typically involves multi-step organic reactions. Advanced purification techniques such as chromatography are employed to ensure high yields and purity. Characterization methods include NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound .
Comparative Biological Activity
Q & A
Basic: What are the optimal synthetic routes for 3-(2-(Aminomethyl)-1H-imidazol-5-yl)-N,N-dimethylaniline, and how can purity be validated?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with precursor amines and imidazole derivatives. Key steps include:
- Condensation reactions under reflux conditions using solvents like acetic acid or DMF, often catalyzed by sodium acetate or triethylamine .
- Functional group modifications , such as thioether formation or acetamide coupling, to introduce the aminomethyl and aryl groups .
Purity Validation:
- Spectroscopic Techniques : Use ¹H/¹³C NMR to confirm bond connectivity and integration ratios. For example, aromatic protons in the imidazole ring typically appear between δ 7.0–8.5 ppm, while methyl groups in N,N-dimethylaniline resonate near δ 2.8–3.2 ppm .
- Elemental Analysis : Compare calculated vs. experimental C, H, N percentages (e.g., ±0.3% deviation indicates high purity) .
- Melting Point Consistency : Sharp melting points within a 1–2°C range suggest homogeneity .
Basic: Which spectroscopic and computational methods are critical for confirming the compound’s structure?
Methodological Answer:
- IR Spectroscopy : Identify functional groups like N-H stretches (~3300 cm⁻¹ for aminomethyl) and C=N/C=C vibrations (1600–1500 cm⁻¹) in the imidazole ring .
- X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding networks. For example, intermolecular N-H···O interactions stabilize crystal packing .
- Computational DFT Studies : Optimize geometry using B3LYP/SDD methods to compare theoretical vs. experimental bond angles (e.g., C1-C2-C3 angle ≈ 121.4°) and validate docking poses .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore biological potential?
Methodological Answer:
- Substitution Pattern Analysis : Synthesize analogs with variations in the aryl (e.g., fluorophenyl vs. methoxyphenyl) or aminomethyl groups. Test bioactivity (e.g., enzyme inhibition) to correlate substituent electronegativity or steric bulk with potency .
- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical binding interactions. For example, the imidazole ring may form π-π stacking with target proteins, while the dimethylaniline group enhances lipophilicity .
- Data Collection : Prioritize high-throughput screening (HTS) against diverse targets (e.g., kinases, GPCRs) to identify lead candidates .
Advanced: How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Control for Experimental Variables : Standardize assay conditions (pH, temperature, solvent) to minimize variability. For instance, DMSO concentration >1% may denature proteins, skewing IC₅₀ values .
- Meta-Analysis : Compare datasets using statistical tools (ANOVA, t-tests) to identify outliers. Contradictions in IC₅₀ values (e.g., µM vs. nM ranges) may arise from differences in cell lines or protein isoforms .
- Orthogonal Assays : Validate results using alternate methods (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .
Advanced: What computational strategies are effective for predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability. Analyze root-mean-square deviation (RMSD) to confirm binding pose retention .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between analogs (e.g., ∆∆G for fluorophenyl vs. chlorophenyl derivatives) to guide synthetic prioritization .
- ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., logP ≈ 2.5 suggests moderate blood-brain barrier penetration) .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd/C, CuI, or Ni catalysts for cross-coupling steps. For example, CuI in DMF at 80°C improves Ullmann-type coupling yields by 20–30% .
- Solvent Optimization : Replace acetic acid with PEG-400 for greener synthesis, reducing purification steps .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 150°C) while maintaining >85% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
